molecular formula C16H22O11 B133365 alpha-d-Mannose pentaacetate CAS No. 4163-65-9

alpha-d-Mannose pentaacetate

Cat. No.: B133365
CAS No.: 4163-65-9
M. Wt: 390.34 g/mol
InChI Key: LPTITAGPBXDDGR-OWYFMNJBSA-N
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Description

Alpha-d-Mannose pentaacetate, also known as this compound, is a useful research compound. Its molecular formula is C16H22O11 and its molecular weight is 390.34 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Chemical Properties and Reactivity Alpha-d-Mannose pentaacetate exhibits distinct chemical properties and reactivity, particularly in its interaction with other compounds. Lemieux and Brice (1955) studied the rates of exchange of acetate between this compound and stannic trichloride acetate, observing that this compound underwent exchange at different rates compared to other pentaacetates, indicating unique reactivity and potential for specific chemical applications (Lemieux & Brice, 1955).

  • Metabolic Studies and Insulinotropic Action Several studies have explored the metabolic effects and insulinotropic action of this compound and related compounds. For instance, Sener et al. (1998) investigated the metabolism of alpha-d-glucose pentaacetate in rat pancreatic islets, finding that it acted as a fuel for islet B-cells and influenced insulin release, albeit with differences in metabolism compared to unesterified d-glucose (Sener et al., 1998). Jijakli and Malaisse (1999) further examined the cationic and secretory responses to alpha-d-glucose pentaacetate in rat pancreatic islets, highlighting its resistance to d-mannoheptulose and its dual modality of B-cell activation (Jijakli & Malaisse, 1999).

  • Taste and Sensory Perception The pentaacetate esters of monosaccharides, including this compound, have been studied for their taste properties. Malaisse and Malaisse-Lagae (1997) compared the taste of these esters to unesterified monosaccharides, noting that while the unesterified forms were sweet, the esters, including this compound, had a bitter taste. This taste profile might be related to their insulinotropic action, suggesting a potential interaction with a protein involved in recognizing bitter taste in taste buds (Malaisse & Malaisse-Lagae, 1997).

  • Preparation and Synthesis Studies Research has also focused on the preparation and synthesis of this compound and related compounds. Wang et al. (2010) conducted a study on the deacylation of mannose pentaacetates, providing insights into the synthesis process and theoretical aspects of these compounds (Wang et al., 2010).

  • Healthcare and Therapeutic Applications this compound and its derivatives have been explored for their potential in healthcare and therapeutic applications. Aronson et al. (1979) investigated the use of methyl alpha-d-mannopyranoside, a related compound, in preventing urinary tract infections caused by Escherichia coli, demonstrating its potential in healthcare applications (Aronson et al., 1979).

  • Biological and Biochemical Studies Ladrière et al. (1998) studied the stimulation of lactate production by rat erythrocytes in response to various hexose esters, including this compound. Their research contributes to the understanding of the biochemical properties of these esters and their biological effects (Ladrière et al., 1998).

Mechanism of Action

Mode of Action

The mode of action of Alpha-d-Mannose pentaacetate is primarily through glycosylation . Glycosylation is a process where a carbohydrate is attached to a target molecule, which can alter the function or properties of that molecule. This compound has been used in studies to assess novel synthetic inhibitors of selectin-mediated cell adhesion . It has also been used to investigate stereospecific entry to spiroketal glycosides using alkylidenecarbene C−H insertion .

Biochemical Pathways

This compound is involved in several biochemical pathways. According to KEGG COMPOUND, it is involved in fructose and mannose metabolism, galactose metabolism, amino sugar and nucleotide sugar metabolism, and biosynthesis of nucleotide sugars . These pathways play crucial roles in various biological processes, including energy production, cellular communication, and the synthesis of important biomolecules.

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on the specific biochemical pathways it influences. For instance, its role in glycosylation can impact cell adhesion, which is crucial for many biological processes, including immune response and inflammation .

Future Directions

Alpha-d-Mannose pentaacetate can be used to synthesize various compounds, including the mannose-conjugated (trans-R,R-cyclohexane-1,2-diamine)-2-flouromalonato-platinum (II) complex, which shows cytotoxicity to MCF-7 cell line, mannose-cationic conjugated polymers, photodynamic therapy agents such as amphiphilic glycosylated lipid porphyrin, photoluminescent functionalized silicon nanocrystals bearing D-mannose for cancer cells imaging, polymeric drug delivery systems that containing mannose-based, the anti-inflammatory, analgesic activity of tocopherol, morphine and targeting of bleomycin are both increased when they contain mannopyranoyl- or conjugate carbamoylmannose moiety .

Properties

IUPAC Name

[(2R,3R,4S,5S,6R)-3,4,5,6-tetraacetyloxyoxan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22O11/c1-7(17)22-6-12-13(23-8(2)18)14(24-9(3)19)15(25-10(4)20)16(27-12)26-11(5)21/h12-16H,6H2,1-5H3/t12-,13-,14+,15+,16+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPTITAGPBXDDGR-OWYFMNJBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@@H]([C@H](O1)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301313184
Record name α-D-Mannose pentaacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301313184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

390.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4163-65-9
Record name α-D-Mannose pentaacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4163-65-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name α-D-Mannose pentaacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301313184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name α-D-Mannopyranose, 1,2,3,4,6-pentaacetate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: Does α-D-Mannose pentaacetate exhibit any biological activity?

A1: Yes, research suggests that α-D-Mannose pentaacetate can enhance the cytotoxic activity of natural killer (NK) and lymphokine-activated killer (LAK) cells against human cytomegalovirus (HCMV)-infected cells. [] This enhancement was observed in the presence of 500 ng/ml of α-D-Mannose pentaacetate. [] The mechanism involves interaction with a receptor expressed on both effector and target cells. []

Q2: Is the cytotoxic activity of α-D-Mannose pentaacetate specific?

A2: Studies indicate a level of specificity in the interaction of α-D-Mannose pentaacetate with cells. Pre-incubation of CD56+ effector cells with 60% deacetylated D-mannose pentaacetate inhibited the enhancement of NK and LAK cytotoxicity against HCMV-infected cells. [] This suggests a specific receptor-mediated interaction is involved in its mechanism of action.

Q3: What is known about the taste of α-D-Mannose pentaacetate?

A3: Interestingly, while D-mannose itself has a sweet taste, its pentaacetate ester, including the α-anomer, exhibits a bitter taste. [] This difference in taste perception suggests a potential role of the ester groups in interacting with taste receptors.

Q4: Are there any studies comparing the reactivity of α-D-Mannose pentaacetate to other sugar acetates?

A4: Research has compared the reactivity of α-D-Mannose pentaacetate to its D-glucose counterparts. In a study using stannic trichloride acetate in chloroform, α-D-Mannose pentaacetate showed a rate of acetate exchange seven times faster than the β-anomer but eight times slower than 1,2-trans-β-D-glucose pentaacetate. [] This difference in reactivity highlights the influence of stereochemistry on the chemical behavior of these sugar acetates.

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